3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of 5-propyl-1,3,4-thiadiazol-2-amine with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with the synthesis of essential cellular components .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea
- 5-phenyl-1,3,4-thiadiazol-2-amine
- N-phenyl-2-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its propyl and phenyl substituents on the thiadiazole ring contribute to its unique properties compared to other similar compounds .
Properties
Molecular Formula |
C15H19N3OS |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C15H19N3OS/c1-3-7-14-17-18-15(20-14)16-13(19)10-11(2)12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,16,18,19) |
InChI Key |
DBWDAXKDUKQWIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CC(C)C2=CC=CC=C2 |
solubility |
6.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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